Cas no 1794980-29-2 (12-Methylbenzaanthracene-d14)

12-Methylbenzaanthracene-d14 is a deuterated analog of 12-methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) commonly used in research and analytical applications. The incorporation of 14 deuterium atoms enhances its utility as an internal standard in mass spectrometry, improving quantification accuracy by minimizing isotopic interference. Its high isotopic purity and chemical stability make it suitable for studies involving PAH metabolism, environmental analysis, and carcinogenicity research. The deuterated form also aids in distinguishing endogenous compounds from exogenous sources in complex matrices. This compound is particularly valuable for trace-level detection and method validation in GC-MS or LC-MS workflows.
12-Methylbenzaanthracene-d14 structure
12-Methylbenzaanthracene-d14 structure
Product Name:12-Methylbenzaanthracene-d14
CAS No:1794980-29-2
MF:
MW:
CID:4552979
Update Time:2025-06-10

12-Methylbenzaanthracene-d14 Chemical and Physical Properties

Names and Identifiers

    • 12-Methylbenz[a]anthracene-d14
    • 12-Methylbenzaanthracene-d14

12-Methylbenzaanthracene-d14 Pricemore >>

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Additional information on 12-Methylbenzaanthracene-d14

Professional Introduction to Compound with CAS No. 1794980-29-2 and Product Name: 12-Methylbenzaanthracene-d14

The compound CAS No. 1794980-29-2 and the product 12-Methylbenzaanthracene-d14 represent significant advancements in the field of chemical biology and pharmaceutical research. These specialized molecules have garnered considerable attention due to their unique structural properties and potential applications in various scientific domains. This introduction aims to provide a comprehensive overview of these compounds, highlighting their chemical characteristics, recent research findings, and future prospects.

12-Methylbenzaanthracene-d14 is a deuterated derivative of benzoanthracene, a class of polycyclic aromatic hydrocarbons (PAHs) known for their complex molecular architecture. The introduction of deuterium atoms (denoted by the "-d14" suffix) into the molecular structure modifies its physical and chemical properties while retaining its core pharmacophoric features. This modification is particularly valuable in pharmaceutical research, where deuterated compounds are increasingly employed to improve metabolic stability, reduce off-target effects, and enhance drug longevity.

The chemical structure of 12-Methylbenzaanthracene-d14 consists of a benzene ring fused with two pyrene rings, with a methyl group attached at the 12-position. The presence of deuterium atoms at specific positions (typically in hydrogen atoms that are easily exchangeable) allows researchers to study hydrogen-deuterium exchange reactions, which are critical for understanding the dynamic behavior of molecules in biological systems. Such studies are pivotal in drug discovery, as they provide insights into the molecular interactions and metabolic pathways involving potential therapeutic agents.

Recent advancements in mass spectrometry techniques have enabled more precise analysis of deuterated compounds like 12-Methylbenzaanthracene-d14. These techniques allow for high-resolution structural elucidation and quantification, which are essential for validating synthetic pathways and assessing purity levels. The use of deuterated PAHs as internal standards or probes has become particularly useful in metabolomics studies, where researchers aim to identify and quantify metabolites in complex biological samples.

In the realm of oncology research, benzoanthracene derivatives have been extensively studied due to their potential carcinogenic properties and their role as intermediates in the synthesis of anticancer agents. While traditional benzoanthracenes have been associated with mutagenic effects, deuterated analogs such as 12-Methylbenzaanthracene-d14 offer a safer alternative for structural-activity relationship (SAR) studies without compromising biological relevance. The incorporation of deuterium atoms can alter the electronic distribution within the molecule, potentially leading to modified binding affinities to target proteins or enzymes.

The synthesis of 12-Methylbenzaanthracene-d14 involves multi-step organic reactions, often requiring advanced catalytic systems and purification protocols to achieve high enantiomeric purity. Researchers have reported novel synthetic routes that leverage transition metal catalysis or photochemical methods to construct the benzoanthracene core with high efficiency. These synthetic strategies not only facilitate the production of 12-Methylbenzaanthracene-d14 but also contribute to the broader development of methodologies for constructing complex PAH derivatives.

One notable application of 12-Methylbenzaanthracene-d14 is in computational chemistry studies. Molecular modeling simulations have been employed to predict how this compound interacts with biological targets such as nuclear receptors or DNA binding proteins. These simulations provide critical data for designing next-generation drugs with improved pharmacokinetic profiles. Additionally, quantum chemistry calculations have been used to analyze the electronic structure of 12-Methylbenzaanthracene-d14, offering insights into its reactivity and potential functionalization sites.

The field of luminescent materials has also seen significant interest in PAH derivatives like 12-Methylbenzaanthracene-d14 due to their tunable photophysical properties. Deuterated benzoanthracenes exhibit unique fluorescence characteristics that make them suitable for use as sensors or probes in bioimaging applications. Researchers have demonstrated that subtle modifications in the molecular structure can lead to significant changes in emission wavelengths or quantum yields, making these compounds valuable tools for studying biological processes at the molecular level.

Future research directions for 12-Methylbenzaanthracene-d14 may include exploring its role in drug delivery systems or as a precursor for developing novel therapeutics. The ability to modify specific hydrogen atoms with deuterium provides a versatile platform for creating prodrugs or bioconjugates that can be activated under physiological conditions. Such innovations could lead to more targeted therapies with reduced side effects.

In conclusion, 12-Methylbenzaanthracene-d14, derived from CAS No. 1794980-29-2, represents a promising compound in chemical biology and pharmaceutical research. Its unique structural features and deuterated modifications make it an invaluable tool for studying molecular interactions, metabolic pathways, and drug development strategies. As scientific methodologies continue to evolve, compounds like 12-Methylbenzaanthracene-d14 will undoubtedly play a crucial role in advancing our understanding of biological systems and developing next-generation therapeutics.

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